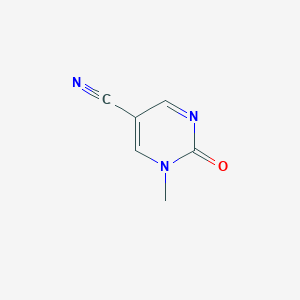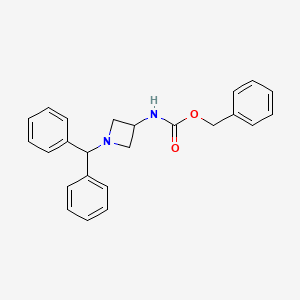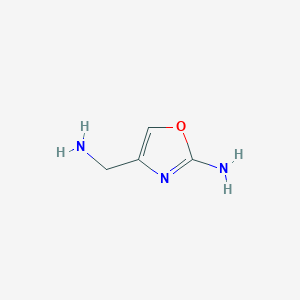
1-Methyl-2,3-dihydro-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3-dihydro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-indazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring via consecutive formation of C–N and N–N bonds . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to yield the desired indazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common to facilitate the cyclization process and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted indazole derivatives with functional groups like halogens, nitro, and sulfonyl groups.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the preparation of catalysts, complexes, and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-2,3-dihydro-1H-indazol-5-amine can be compared with other indazole derivatives:
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindazol-5-amine |
InChI |
InChI=1S/C8H11N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-4,10H,5,9H2,1H3 |
InChI Key |
VAWACJHLLSCRBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)


![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)


![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)

![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)
